molecular formula C14H19NO2 B3040055 (3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole CAS No. 151948-15-1

(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole

Cat. No. B3040055
CAS RN: 151948-15-1
M. Wt: 233.31 g/mol
InChI Key: BJYOPFBJOFXNPU-BETUJISGSA-N
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Description

The compound “(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole” is a chemical compound with a molecular weight of 205.64 . The IUPAC name for this compound is (3aR,6aS)-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-c]pyrrole-5-carbonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12ClNO3/c1-8(2)12-5-3-10(7(9)11)4-6(5)13-8/h5-6H,3-4H2,1-2H3/t5-,6+ . This code provides a detailed description of the molecule’s structure, including its stereochemistry and the connectivity of its atoms.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrrolo[3,2-d]Isoxazoles

    The compound reacts with nitrones to form substituted pyrrolo[3,2-d]isoxazoles, which are structurally characterized using X-ray analysis, highlighting its application in the synthesis of novel organic compounds (Moroz et al., 2018).

  • Crystal Structure Elucidation

    The use of X-ray diffraction (XRD) and vibrational circular dichroism (VCD) techniques is demonstrated in determining the structures and absolute configurations of related compounds, which is essential for understanding their chemical behavior and potential applications (Gherase et al., 2012).

  • Application in Synthesis of Carbocyclic Nucleosides

    The synthesis of key intermediates for the production of carbocyclic nucleosides such as adenosine agonists involves the use of this compound, showcasing its relevance in medicinal chemistry (Bannister et al., 1997).

Molecular and Material Science

  • Development of Redox-Active Materials

    The compound's derivatives are used as building blocks in molecular nanotechnology, particularly in the construction of redox-responsive materials, which are crucial for the development of advanced materials and electronic devices (Neumann & Jeppesen, 2023).

  • Synthesis of Novel Hybrid Compounds

    The compound is involved in the synthesis of novel pyrimido[4,5-c]isoquinoline hybrids, demonstrating its role in creating new molecules with potential antioxidant properties (Narsimha et al., 2018).

  • NMR Spectroscopy and Stereochemistry

    Research using this compound helps in understanding magnetic nonequivalence in proton NMR, which is vital for determining the stereochemistry of organic molecules, a key aspect in organic synthesis and drug design (Welch, 1997).

properties

IUPAC Name

(3aR,6aS)-5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2)16-12-9-15(10-13(12)17-14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYOPFBJOFXNPU-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CN(CC2O1)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CN(C[C@@H]2O1)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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